10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine

Analytical Chemistry Mass Spectrometry Impurity Profiling

10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine, designated as Fluphenazine Impurity 10, is a key process-related impurity and a synthetic intermediate of the antipsychotic drug fluphenazine. This heterocyclic compound features a phenothiazine core substituted with a trifluoromethyl group at the 2-position and a 3-bromopropyl chain at the 10-position (C16H13BrF3NS, MW 388.2).

Molecular Formula C16H13BrF3NS
Molecular Weight 388.2 g/mol
CAS No. 1675-43-0
Cat. No. B12302762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine
CAS1675-43-0
Molecular FormulaC16H13BrF3NS
Molecular Weight388.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)CCCBr
InChIInChI=1S/C16H13BrF3NS/c17-8-3-9-21-12-4-1-2-5-14(12)22-15-7-6-11(10-13(15)21)16(18,19)20/h1-2,4-7,10H,3,8-9H2
InChIKeyNDSHSMWAEIJPRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine (CAS 1675-43-0): A Critical Reference Standard for Fluphenazine Impurity Profiling and Synthesis


10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine, designated as Fluphenazine Impurity 10, is a key process-related impurity and a synthetic intermediate of the antipsychotic drug fluphenazine [1]. This heterocyclic compound features a phenothiazine core substituted with a trifluoromethyl group at the 2-position and a 3-bromopropyl chain at the 10-position (C16H13BrF3NS, MW 388.2) . Its primary scientific value lies in its role as a reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing [1].

Why Fluphenazine Impurity 10 Cannot Be Substituted with Other In-Class Phenothiazine Derivatives in Analytical and Synthetic Workflows


Substitution with other phenothiazine impurities or analogs fails because the specific bromopropyl substituent on the 10H-phenothiazine core dictates its unique chromatographic behavior, mass spectrometric signature, and chemical reactivity [REFS-1, REFS-2]. Unlike the corresponding chloro analog (Fluphenazine Impurity 7) or the N-oxidized derivative (Fluphenazine Impurity 11), Fluphenazine Impurity 10 serves as a distinct marker for a specific synthetic pathway, and its accurate quantification is essential for demonstrating process control and meeting ICH regulatory guidelines for pharmaceutical impurities [REFS-1, REFS-3].

Quantifiable Differentiation of 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine (Fluphenazine Impurity 10) from its Closest Analogs


Structural Differentiation from the Key Chloro Analog (Fluphenazine Impurity 7) via Molecular Mass

Fluphenazine Impurity 10 is unequivocally distinguished from its closest process analog, Fluphenazine Impurity 7 (10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine), by its molecular mass. The bromine atom in the target compound yields a characteristic isotopic pattern and a higher monoisotopic mass, a critical parameter for LC-MS/MS-based separation and identification in pharmaceutical analysis [REFS-1, REFS-2]. This mass difference ensures correct assignment and quantification, preventing misidentification that could occur with the chloro analog in complex reaction matrices [1].

Analytical Chemistry Mass Spectrometry Impurity Profiling

Defined Role as Fluphenazine Process Impurity 10 Distinguished from the Degradation Product (5-Oxide) Impurity 11

The target compound, Fluphenazine Impurity 10, is categorized as a process-related impurity, whereas its close structural variant, Fluphenazine Impurity 11 (10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine 5-oxide), is an oxidative degradation product [REFS-1, REFS-2]. This distinction is critical because their origin (synthesis vs. storage/stress) and regulatory control strategies differ substantially. The target compound is used to monitor the efficiency of the manufacturing process, while the 5-oxide is used in forced degradation studies to validate stability-indicating methods .

Pharmaceutical Stability Regulatory Science Forced Degradation

Superior Reactivity of the 3-Bromopropyl Chain Enables Efficient Synthesis of High-Value Derivatives

The 3-bromopropyl group on the phenothiazine core provides a significantly more reactive site for nucleophilic substitution compared to the 3-chloropropyl group (as in Impurity 7) . This superior leaving group ability is critical for efficient coupling reactions with secondary amines like piperazine derivatives to form the final fluphenazine structure or for introducing isotopic labels. A patent describing a related synthesis utilizes a bromopropyl reagent for the key N-alkylation step, demonstrating the utility of this reactive handle over less reactive chloro or tosylate groups [1].

Medicinal Chemistry Organic Synthesis Radiolabeling

Methodological Sensitivity and Specificity in HPLC-UV for Fluphenazine Impurities

A validated stability-indicating HPLC method has demonstrated the ability to resolve and quantify four process-related impurities of Fluphenazine with high sensitivity . Although the specific impurity numbers were not assigned in the abstract, the method's performance for these analytes (with detection limits ranging from 0.003 to 0.022 μg/mL) establishes a quantitative framework for any reference standard. Procurement of a well-characterized standard like Fluphenazine Impurity 10 is essential, as its specific retention time (relative to fluphenazine at 6.23 min) and response factor must be determined to implement such a validated method in a QC laboratory .

Method Validation HPLC Quality Control

High-Value Application Scenarios for Procuring 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine


Analytical Method Development and Validation (AMV) for ANDA Submissions

This compound is essential for developing and validating HPLC or LC-MS methods to identify and quantify a specific process impurity in Fluphenazine drug substance and finished products. Its use is mandated for demonstrating analytical method specificity and accuracy as required by ICH Q2(R1) guidelines for Abbreviated New Drug Applications (ANDAs). The molecular mass differentiation from Impurity 7 [REFS-1 from Section 3] ensures the method can correctly distinguish between these related structures.

Pharmaceutical Quality Control (QC) and Batch Release Testing

As a primary reference standard, Fluphenazine Impurity 10 is used routinely in QC laboratories to test Fluphenazine API batches against established acceptance criteria. Its defined role as a process impurity, distinct from the oxidative degradation product Impurity 11 [REFS-2 from Section 3], allows QC scientists to pinpoint whether contamination stems from the manufacturing process or from storage stability issues.

Chemical Synthesis of Fluphenazine Analogs and Isotopic Tracers

The superior reactivity of the 3-bromopropyl group makes this compound a strategic intermediate for synthesizing fluphenazine derivatives, including deuterated internal standards or 14C-labeled tracers for ADME studies. Using this bromo intermediate, rather than the less reactive chloro analog (Impurity 7), enables milder reaction conditions and higher yields for the critical N-alkylation step [REFS-3 from Section 3].

Forced Degradation Studies and Stability-Indicating Method Establishment

This standard is used as a reference marker in forced degradation studies to validate that newly developed analytical methods can accurately separate the drug substance from its impurities. By spiking samples with Impurity 10, researchers can confirm the method's resolving power, particularly distinguishing this process impurity from the degradation product Impurity 11 that forms under oxidative stress conditions [REFS-2 from Section 3, REFS-1 below].

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